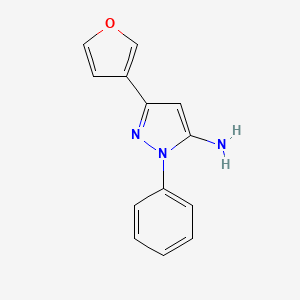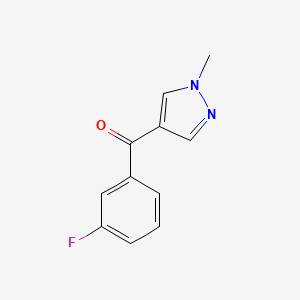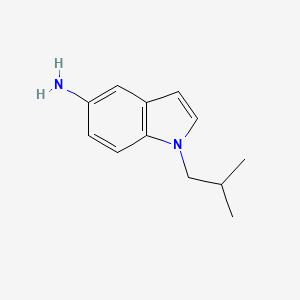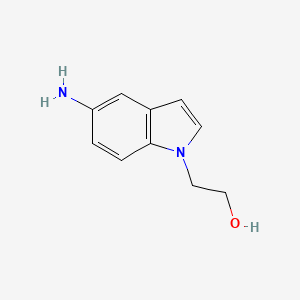
2-(5-amino-1H-indol-1-yl)ethan-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Versatile Synthesis of Quinoline and Indole Derivatives : Gabriele et al. (2008) demonstrate the use of 1-(2-aminoaryl)-2-yn-1-ols, related to the target compound, in the palladium-catalyzed synthesis of quinoline and indole derivatives under carbonylative conditions. This method highlights the potential of aminoaryl ethanol derivatives in constructing complex heterocyclic structures, essential in medicinal chemistry (Gabriele et al., 2008).
Structural Evaluation and Modification
- Crystal Structures of Substituted Indoles : Kukuljan et al. (2016) investigated the synthesis and crystal structures of substituted indoles, providing insights into the molecular arrangements that could influence the reactivity and interaction of indole derivatives. Such studies are crucial for designing compounds with desired physical and chemical properties (Kukuljan et al., 2016).
Biological Activity
- Antibacterial and Antifungal Activities : Research into novel 1H-indole derivatives synthesized for antimicrobial activity reveals significant potential in developing new therapeutic agents. These compounds, derived from modifications of the indole structure, exhibit considerable antimicrobial properties, underscoring the importance of indole derivatives in pharmaceutical research (2020).
Mechanistic Insights and Applications
- Cross-Linking Reactions : The ability of indole derivatives to undergo cross-linking reactions with complementary oligonucleotides, as shown by Webb and Matteucci (1986), opens avenues for applications in molecular biology and biotechnology. Such reactions are fundamental for developing novel diagnostic tools and therapeutic strategies (Webb & Matteucci, 1986).
Eco-Friendly Synthetic Approaches
- Sustainable Chemistry : Brahmachari and Banerjee (2014) reported an eco-friendly synthesis of bis(indol-3-yl) derivatives using sulfamic acid as an organo-catalyst. This research highlights the growing importance of green chemistry principles in synthesizing biologically active molecules, reducing environmental impact (Brahmachari & Banerjee, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-aminoindol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXBPYUFLVXOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCO)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-1H-indol-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1523125.png)
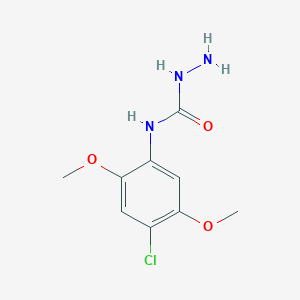
![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1523128.png)
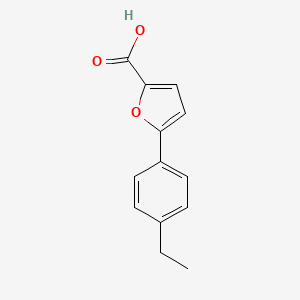
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine](/img/structure/B1523133.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1523134.png)
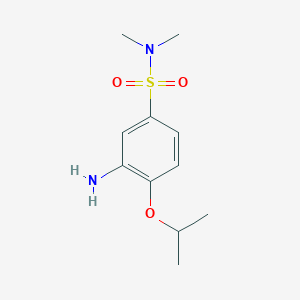
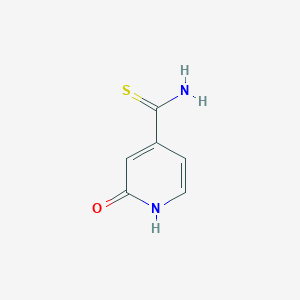
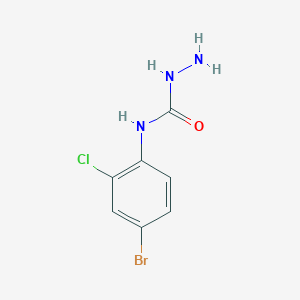
![8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1523139.png)
![4-[4-(Chloromethyl)benzoyl]morpholine](/img/structure/B1523140.png)
